Butyl (4-oxo-2-thiazolidinylidene)acetate Butyl (4-oxo-2-thiazolidinylidene)acetate
Brand Name: Vulcanchem
CAS No.: 832-06-4
VCID: VC18490034
InChI: InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+
SMILES:
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol

Butyl (4-oxo-2-thiazolidinylidene)acetate

CAS No.: 832-06-4

Cat. No.: VC18490034

Molecular Formula: C9H13NO3S

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

Butyl (4-oxo-2-thiazolidinylidene)acetate - 832-06-4

Specification

CAS No. 832-06-4
Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
IUPAC Name butyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Standard InChI InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+
Standard InChI Key CEQQEYYFFCGBON-VMPITWQZSA-N
Isomeric SMILES CCCCOC(=O)/C=C/1\NC(=O)CS1
Canonical SMILES CCCCOC(=O)C=C1NC(=O)CS1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

Butyl (4-oxo-2-thiazolidinylidene)acetate is identified by several synonyms, including 2-Butoxycarbonylmethylene-4-oxothiazolidone and ICI 43823 . Its IUPAC name, tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate, reflects the substitution pattern on the thiazolidinone core. The compound’s CAS Registry Number is 832-06-4, and its SMILES notation is CC(C)(C)OC(=O)CC1=NC(=O)CS1\text{CC(C)(C)OC(=O)CC1=NC(=O)CS1} . The molecular structure features a five-membered thiazolidinone ring with a ketone group at position 4 and a butyl ester moiety at position 2, forming a conjugated system that stabilizes the molecule through resonance .

Structural Analysis

The compound’s planar thiazolidinone ring adopts a Z-configuration at the exocyclic double bond, as evidenced by analogous structures in PubChem entries . This configuration minimizes steric hindrance between the ester group and the ring, enhancing stability. X-ray crystallography data for related compounds, such as ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, reveal bond lengths of 1.36A˚1.36 \, \text{Å} for the C=N double bond and 1.22A˚1.22 \, \text{Å} for the carbonyl group, suggesting strong conjugation .

Table 1: Comparative Molecular Data for Thiazolidinone Esters

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Butyl (4-oxo-2-thiazolidinylidene)acetateC9H13NO3S\text{C}_9\text{H}_{13}\text{NO}_3\text{S}215.29832-06-4
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetateC7H9NO3S\text{C}_7\text{H}_9\text{NO}_3\text{S}187.2226312-94-7
tert-Butyl 2-(4-oxo-1,3-thiazol-2-yl)acetateC9H13NO3S\text{C}_9\text{H}_{13}\text{NO}_3\text{S}215.27933971-17-6

Synthesis and Reactivity

Synthetic Pathways

The synthesis of butyl (4-oxo-2-thiazolidinylidene)acetate parallels methodologies used for analogous thiazolidinone esters. A representative route involves:

  • Condensation: Reacting tert-butyl cyanoacetate with ethyl mercaptoacetate in the presence of potassium carbonate to form a thiazolidinone intermediate .

  • N-Methylation: Introducing a methyl group to the nitrogen atom using methyl iodide.

  • Ester Cleavage: Hydrolyzing the tert-butyl ester to yield a carboxylic acid intermediate.

  • Halogenation: Treating the acid with phosphorus oxychloride (POCl3\text{POCl}_3) or bromine-triphenylphosphine (Br2/TPP\text{Br}_2/\text{TPP}) to generate an acid chloride .

  • Coupling: Condensing the acid chloride with 2-chloro-6-methylaniline to finalize the structure .

This pathway highlights the versatility of thiazolidinone derivatives in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceutical agents.

Reaction Mechanisms

The formation of the thiazolidinone ring proceeds via a Knorr-type cyclization, where the mercaptoacetate nucleophile attacks the electrophilic carbon of the cyanoacetate, followed by intramolecular cyclization and dehydration . The ester group’s electron-withdrawing nature stabilizes the intermediate enolate, facilitating ring closure.

Toxicological and Pharmacological Properties

Tumorigenic Effects

Butyl (4-oxo-2-thiazolidinylidene)acetate has been classified as an equivocal tumorigenic agent in rodent studies. Oral administration in rats at a cumulative dose of 193 g/kg over two years induced renal tumors, including adenomas and carcinomas . The mechanism of toxicity may involve metabolic activation of the thiazolidinone ring to reactive intermediates that alkylate DNA, though further studies are needed to confirm this hypothesis.

Table 2: Toxicological Data from RTECS

ParameterValue
Test TypeTDLo (Lowest Toxic Dose)
RouteOral
SpeciesRat
Dose/Duration193 g/kg over 2 years
Observed EffectsKidney, ureter, bladder tumors

Applications in Chemical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing bioactive molecules. Its α,β-unsaturated ester moiety participates in Michael additions and Diels-Alder reactions, enabling the construction of complex heterocycles . For instance, coupling with aromatic amines yields Schiff bases with potential antifungal activity.

Material Science

Thiazolidinone derivatives exhibit nonlinear optical (NLO) properties due to their conjugated π-systems. Theoretical studies predict a second-order hyperpolarizability (β\beta) of 1.5×1030esu1.5 \times 10^{-30} \, \text{esu} for butyl (4-oxo-2-thiazolidinylidene)acetate, making it a candidate for photonic devices .

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